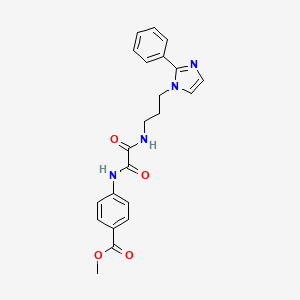
methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary widely depending on their specific structures. For example, one imidazole compound was reported to have a melting point of 211–213°C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Imidazole Derivatives
Imidazole derivatives, including those similar to the compound of interest, have been designed and synthesized for their potential antimicrobial activities. Studies have found that these derivatives show appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. The evaluation of these compounds includes their effectiveness against resistant bacterial strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA). This highlights their potential in addressing antibiotic resistance, a significant concern in medical science (Daraji et al., 2021).
Development of Mesogens with Photoluminescent Properties
Research has extended into the development of mesogens containing 1,3,4-oxadiazole fluorophores, which include derivatives structurally related to the compound . These studies are significant in material science, particularly in understanding the phase behaviors of compounds that exhibit mesomorphic (liquid crystal) phases. The research provides insights into how these compounds can be utilized in display technologies and photoluminescence applications, indicating their wide temperature range mesophases and potential in light-emitting devices (Han et al., 2010).
Electrosynthesis and Electrocatalytic Applications
Further applications have been explored in the electrosynthesis of imidazole derivatives and their use as bifunctional electrocatalysts. This research showcases the potential of these compounds in enhancing the electrochemical detection of biomolecules, indicating their importance in biosensor technologies. Such developments underscore the versatility of imidazole derivatives, including those related to the compound in focus, in various scientific and technological fields (Nasirizadeh et al., 2013).
Safety And Hazards
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions of imidazole compounds could involve the development of novel drugs to overcome current public health problems .
Propriétés
IUPAC Name |
methyl 4-[[2-oxo-2-[3-(2-phenylimidazol-1-yl)propylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-30-22(29)17-8-10-18(11-9-17)25-21(28)20(27)24-12-5-14-26-15-13-23-19(26)16-6-3-2-4-7-16/h2-4,6-11,13,15H,5,12,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZVMXSLHGVGLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

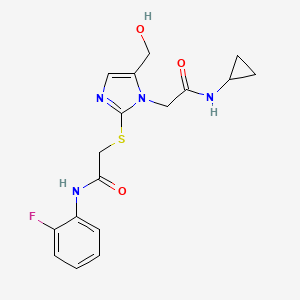
![2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2393617.png)

![5,6-Dimethyl-7-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2393622.png)
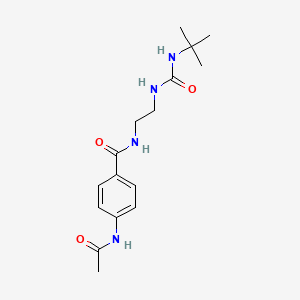
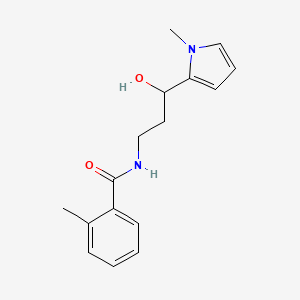

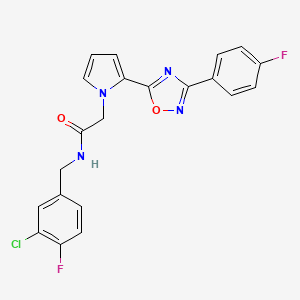
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2393630.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2393631.png)
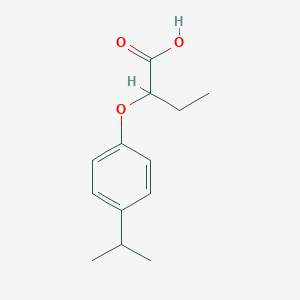
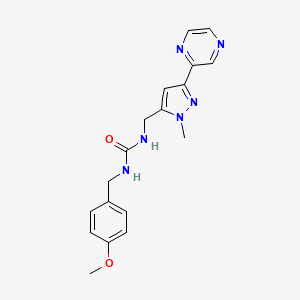

![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2393637.png)